Apadoline
Overview
Description
Apadoline: is a small molecule drug that acts as a κ-opioid receptor agonist. It was initially developed by Sanofi for the treatment of pain. The compound has the molecular formula C23H30ClN3OS and a molecular weight of 395.561 g/mol . This compound has been investigated for its potential therapeutic applications in nervous system diseases, particularly in pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apadoline involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Apadoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .
Scientific Research Applications
Chemistry: Apadoline serves as a model compound for studying κ-opioid receptor agonists and their interactions with other molecules.
Biology: The compound is used in research to understand the biological pathways and mechanisms involved in pain perception and modulation.
Mechanism of Action
Apadoline exerts its effects by binding to κ-opioid receptors in the nervous system. This binding activates the receptors, leading to a cascade of intracellular events that result in analgesia (pain relief). The molecular targets include G-protein coupled receptors, which mediate the signal transduction pathways involved in pain modulation . The activation of κ-opioid receptors inhibits the release of neurotransmitters, reducing the perception of pain .
Comparison with Similar Compounds
Spiradoline: Another κ-opioid receptor agonist with similar analgesic properties but different side effect profiles.
Niravoline: Investigated for its aquaretic properties but discontinued due to side effects.
Uniqueness of Apadoline: this compound stands out due to its selective κ-opioid receptor agonist activity, which provides effective pain relief with potentially fewer side effects compared to other opioid receptor agonists. Its unique chemical structure and pharmacological profile make it a promising candidate for further research and development in pain management therapies .
Properties
CAS No. |
135003-30-4 |
---|---|
Molecular Formula |
C23H29N3OS |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
N-propyl-10-[(2R)-1-pyrrolidin-1-ylpropan-2-yl]phenothiazine-2-carboxamide |
InChI |
InChI=1S/C23H29N3OS/c1-3-12-24-23(27)18-10-11-22-20(15-18)26(17(2)16-25-13-6-7-14-25)19-8-4-5-9-21(19)28-22/h4-5,8-11,15,17H,3,6-7,12-14,16H2,1-2H3,(H,24,27)/t17-/m1/s1 |
InChI Key |
KXMAIWXPZGQNCR-QGZVFWFLSA-N |
Isomeric SMILES |
CCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2[C@H](C)CN4CCCC4 |
SMILES |
CCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(C)CN4CCCC4 |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(C)CN4CCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Apadoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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